3-[[(Z)-(3-ethoxycarbonyl-2-methyl-5-oxobenzo[g][1]benzofuran-4-ylidene)methyl]amino]propanoic acid
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Overview
Description
3-[[(Z)-(3-ethoxycarbonyl-2-methyl-5-oxobenzogbenzofuran-4-ylidene)methyl]amino]propanoic acid is a complex organic compound with a unique structure that includes a benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(Z)-(3-ethoxycarbonyl-2-methyl-5-oxobenzogbenzofuran-4-ylidene)methyl]amino]propanoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the benzofuran ring, followed by the introduction of the ethoxycarbonyl and methyl groups, and finally, the attachment of the amino propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, which can provide better control over reaction conditions and improve efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-[[(Z)-(3-ethoxycarbonyl-2-methyl-5-oxobenzogbenzofuran-4-ylidene)methyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[[(Z)-(3-ethoxycarbonyl-2-methyl-5-oxobenzogbenzofuran-4-ylidene)methyl]amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[[(Z)-(3-ethoxycarbonyl-2-methyl-5-oxobenzogbenzofuran-4-ylidene)methyl]amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Other Benzofuran Derivatives: Compounds with similar benzofuran ring structures but different functional groups.
Uniqueness
3-[[(Z)-(3-ethoxycarbonyl-2-methyl-5-oxobenzogbenzofuran-4-ylidene)methyl]amino]propanoic acid is unique due to its specific combination of functional groups and the presence of the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-[[(Z)-(3-ethoxycarbonyl-2-methyl-5-oxobenzo[g][1]benzofuran-4-ylidene)methyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-3-26-20(25)16-11(2)27-19-13-7-5-4-6-12(13)18(24)14(17(16)19)10-21-9-8-15(22)23/h4-7,10,21H,3,8-9H2,1-2H3,(H,22,23)/b14-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAIAVLWFXMYNQ-UVTDQMKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=CNCCC(=O)O)C(=O)C3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=C1/C(=C/NCCC(=O)O)/C(=O)C3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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